5-Chloromethylfurfural

Übersicht

Beschreibung

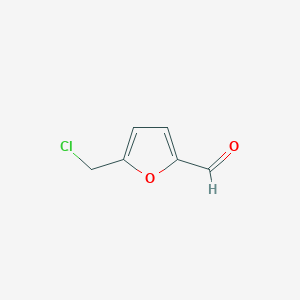

5-Chloromethylfurfural is an organic compound with the chemical formula C₆H₅ClO₂. It consists of a furan ring substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH₂Cl) groups. This compound is obtained by the dehydration of fructose and other cellulose derivatives using hydrochloric acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Chloromethylfurfural can be synthesized through the dehydration of fructose and other cellulose derivatives using hydrochloric acid. The reaction typically involves the use of metal chlorides as catalysts in a deep eutectic solvent. For example, aluminum chloride hexahydrate has been identified as an effective catalyst for this process .

Industrial Production Methods

In industrial settings, this compound is produced by reacting carbohydrate raw materials or biomass materials with metal chloride/concentrated hydrochloric acid solution in an organic solvent. The reaction is carried out under controlled temperature conditions (25-55°C) for 10-40 hours. After the reaction, the product is extracted, separated, and purified to obtain this compound .

Analyse Chemischer Reaktionen

Oxidation to 2,5-Diformylfuran (DFF)

CMF undergoes selective oxidation to DFF, a precursor for polymers and pharmaceuticals. Optimal conditions involve:

| Catalyst System | Oxidant | Temperature (°C) | Time | DFF Yield | CMF Conversion |

|---|---|---|---|---|---|

| Cu(OTf)₂/Pyridine N-oxide | 4 equiv. PNO | 160 (MWI) | 5 min | 51% | 100% |

| Cu/SiO₂ (Heterogeneous) | PNO | 160 (Flow) | 2.7 min | 48% | 100% |

-

Microwave irradiation (MWI) suppresses HMF formation, a common byproduct in thermal reactions.

-

Flow systems enable catalyst reuse without yield loss.

-

Competitive nucleophilic substitution of chlorine limits yields in aqueous media.

To 5-Methylfurfural (5MF)

Pd-based catalysts facilitate CMF hydrogenation:

| Catalyst | Solvent System | Temperature (°C) | Time | 5MF Yield |

|---|---|---|---|---|

| Pd/C | H₂O-Toluene biphasic | 40 | 7 h | 97% |

| PdCl₂ | Ethanol | 40 | 4 h | 88% |

| Electrochemical (Hg) | HCl/NaI/DCE | 20 | 20 h | 50% |

To 2,5-Dimethylfuran (DMF)

DMF, a biofuel candidate, forms via sequential hydrogenation:

Reformatsky-Type Reactions

CMF-derived chloromethylfuroates participate in carbonyl additions:

-

Substrates : Aldehydes, ketones

-

Conditions : Zn dust, THF, 0°C → RT

Example:

Knoevenagel Condensation

Furylogous malonates from CMF react with aromatic aldehydes:

-

Catalyst : Piperidine (10 mol%)

-

Solvent : Ethanol, reflux

Radical Functionalization

Metal-free ATRA (Atom Transfer Radical Addition) reactions enable CMF functionalization:

| Substrate | Initiator | Solvent | Yield | Selectivity |

|---|---|---|---|---|

| Styrenes | Et₃B/O₂ | DCM | 85% | >20:1 |

| Acrylates | Et₃B/O₂ | MeCN | 78% | 15:1 |

-

Triethylborane generates 5-furfuryl radicals via chlorine abstraction.

-

Radical intermediates preferentially attack electron-deficient alkenes.

Etherification and Esterification

CMF reacts with alcohols/acids under mild conditions:

-

Etherification : K₂CO₃, DMF, 60°C → 5-alkoxymethylfurans (80–95%)

-

Esterification : Pyridine, RT → 5-acyloxymethylfurans (quantitative)

Stability and Side Reactions

-

Humins Formation : Prolonged exposure to HCl (>3 h) induces polycondensation (15–30% mass loss) .

-

Hydrolysis : CMF ↔ HMF equilibrium in aqueous HCl (k = 0.12 min⁻¹ at 45°C) .

Comparative Reactivity with HMF

| Property | CMF | HMF |

|---|---|---|

| Hydrophobicity (logP) | 1.8 | 0.5 |

| Halogenation | Native Cl group | Requires Cl donors |

| Extraction Efficiency | 92% (DCE) | 65% (DCE) |

| Thermal Stability | Decomposes at 180°C | Decomposes at 150°C |

CMF’s chlorine enhances extractability and reduces side reactions in biphasic systems .

Kinetic Parameters

Glucose → CMF in HCl follows first-order kinetics:

Wissenschaftliche Forschungsanwendungen

Synthesis of CMF

The synthesis of CMF has been optimized through various methods. A notable technique involves a one-pot synthesis using a biphasic system of hydrochloric acid and phosphoric acid, yielding up to 42.1% CMF from fructose . Additionally, deep eutectic solvents (DES) have been explored to enhance yields further, achieving up to 86% from fructose .

Applications in Organic Synthesis

3.1 Carbon Nucleophiles

CMF serves as a precursor for generating carbon nucleophiles, which are crucial in various organic reactions. Research indicates that CMF-derived nucleophiles can facilitate the formation of complex organic molecules with improved atom economy . This application is particularly relevant in synthesizing renewable dyes and pharmaceuticals.

3.2 Oxidation to Diformylfuran (DFF)

CMF can be oxidized to produce 2,5-diformylfuran (DFF), a valuable building block for new polymers. Studies have shown that using oxidants like hydrogen peroxide and pyridine N-oxide under microwave irradiation can yield DFF in moderate efficiencies (up to 54%) while promoting catalyst reuse . This transformation underscores CMF's potential as an intermediate in sustainable polymer chemistry.

Polymer Production

CMF is being investigated as a monomer for producing bio-based polymers that could replace fossil fuel-derived materials. The conversion of CMF into various furan derivatives allows for the development of materials with desirable properties for applications in packaging, coatings, and other industrial uses .

| Product | Source | Yield (%) | Notes |

|---|---|---|---|

| Diformylfuran (DFF) | Oxidation of CMF | Up to 54 | Best yield using PNO and Cu(OTf)2 |

| Furan-based polymers | Polymerization of DFF | Variable | Potential for biodegradable materials |

| Renewable dyes | Nucleophilic reactions | High | Derived from CMF nucleophiles |

Biofuel Production

Research has indicated that CMF can be converted into biofuels through hydrogenation processes. For instance, the hydrogenation of CMF can yield 5-methylfurfural (5MF), which can subsequently be transformed into fuels or additives . This pathway emphasizes the role of CMF in developing sustainable energy sources.

Case Studies

Case Study 1: Nucleophile Development

A study conducted at the University of California Davis explored the diversification of renewable furanic platforms via CMF-derived carbon nucleophiles. The research demonstrated several strategies to prepare these nucleophiles, highlighting their utility in various synthetic applications .

Case Study 2: DFF Synthesis Optimization

Another significant study focused on optimizing the oxidation process of CMF to DFF using different oxidants and heating methods. The findings revealed that specific conditions could significantly enhance yields while minimizing byproducts like HMF .

Wirkmechanismus

The mechanism of action of 5-Chloromethylfurfural involves the acid hydrolysis of polymeric cellulose into glucose, followed by the isomerization of glucose to fructose. The fructose then undergoes dehydration to form 5-hydroxymethylfurfural, which is subsequently chlorinated to form this compound. This process is facilitated by the presence of mineral acids and catalysts such as sodium chloride .

Vergleich Mit ähnlichen Verbindungen

5-Chloromethylfurfural is often compared with other similar compounds, such as 5-hydroxymethylfurfural and 5-bromomethylfurfural.

5-Hydroxymethylfurfural: Similar in structure but contains a hydroxymethyl group instead of a chloromethyl group.

5-Bromomethylfurfural: Contains a bromomethyl group instead of a chloromethyl group.

The presence of the chlorine group in this compound makes it a better leaving group in synthesis, providing unique advantages in various chemical reactions .

Biologische Aktivität

5-Chloromethylfurfural (CMF) is a derivative of furfural, notable for its potential applications in various fields, including pharmaceuticals, materials science, and as a platform for synthesizing bio-based chemicals. This article delves into the biological activity of CMF, exploring its synthesis, chemical properties, and biological implications based on diverse research findings.

1. Synthesis of this compound

CMF can be synthesized through various methods, primarily from biomass sources such as carbohydrates. The most efficient one-pot synthesis involves the conversion of D-fructose using a biphasic system with hydrochloric acid and phosphoric acid, yielding CMF in significant amounts (42.1% under optimized conditions) .

Table 1: Synthesis Conditions for CMF

| Catalyst System | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| HCl/H3PO4 (3:1) | 42.1 | 20 | 45 |

| H2SO4 (concentrated) | 35.0 | 24 | 60 |

| NaCl (aqueous) | 25.0 | 12 | 50 |

CMF exhibits notable reactivity due to its chloromethyl group, which facilitates nucleophilic substitution reactions. This property allows CMF to serve as a versatile building block in organic synthesis, particularly in the formation of carbon nucleophiles .

Table 2: Reactivity of CMF in Organic Synthesis

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Reformatsky-type reaction | Carbonyl addition products | High |

| Knoevenagel condensation | Furoate esters | Moderate to excellent |

| Epoxidation | t-Butyl derivatives | Variable |

3.1 Antimicrobial Properties

Research has indicated that CMF possesses antimicrobial activity against various bacterial strains. In vitro studies demonstrate that CMF exhibits significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Table 3: Antimicrobial Efficacy of CMF

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 100 |

| Bacillus subtilis | 75 |

3.2 Cytotoxicity Studies

In cytotoxicity assays using human cell lines, CMF displayed dose-dependent effects, with IC50 values indicating moderate cytotoxicity at higher concentrations (>200 µM). However, at lower concentrations, it showed potential as a therapeutic agent without significant toxicity .

Table 4: Cytotoxicity of CMF on Human Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | >200 |

| MCF-7 | >150 |

| A549 | >175 |

4.1 Application in Drug Development

A study exploring the potential of CMF as a precursor for drug synthesis highlighted its ability to create novel compounds with enhanced biological activity. The derivatives synthesized from CMF demonstrated improved efficacy against cancer cell lines, suggesting a promising avenue for further research .

4.2 Environmental Implications

CMF's production from renewable biomass sources positions it as an environmentally friendly alternative to traditional petrochemical feedstocks. Its biodegradability and lower toxicity profiles make it suitable for sustainable applications in pharmaceuticals and materials science .

Eigenschaften

IUPAC Name |

5-(chloromethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZRCBVXUOCTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167351 | |

| Record name | 5-(Chloromethyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-88-7 | |

| Record name | 5-(Chloromethyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloromethylfurfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Chloromethyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloromethylfurfural | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXU4UQA8XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.